

Technical Guide: 4-(2-Chlorophenylthio)benzaldehyde[1][2]

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Compound of Interest

Compound Name:	4-(2-Chlorophenylthio)benzaldehyde
CAS No.:	1065075-42-4
Cat. No.:	B1487497

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Chemical Identity & Core Properties

4-(2-Chlorophenylthio)benzaldehyde is a functionalized diaryl sulfide featuring an electron-deficient benzaldehyde moiety linked to a 2-chlorophenyl ring via a thioether bridge.[1][2] It serves as a "privileged structure" precursor, allowing divergent synthesis into chalcones, stilbenes, and biaryl sulfones.[1][2]

Identification Data

Attribute	Specification
CAS Number	1065075-42-4
IUPAC Name	4-[(2-Chlorophenyl)sulfanyl]benzaldehyde
Molecular Formula	C ₁₃ H ₉ ClOS
Molecular Weight	248.73 g/mol
SMILES	O=CC1=CC=C(SC2=C(Cl)C=CC=C2)C=C1
Appearance	Off-white to pale yellow solid (typical)
Melting Point	68–72 °C (Predicted/Analogous range)

Synthetic Methodology (SOP)

The most robust route to this scaffold utilizes a Nucleophilic Aromatic Substitution (S_NAr).^{[1][2]} The aldehyde group at the para-position of the fluorobenzene substrate activates the ring for nucleophilic attack by the thiophenol.^{[1][2]}

Reaction Scheme

Reactants: 4-Fluorobenzaldehyde (Substrate) + 2-Chlorothiophenol (Nucleophile).^{[1][2]}

Catalyst/Base: Potassium Carbonate (K₂CO₃).^{[1][2]} Solvent: DMF (N,N-Dimethylformamide) or DMSO.^{[1][2]}

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the stench of thiols.

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorobenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (5 mL/mmol).
- Nucleophile Addition: Add 2-Chlorothiophenol (1.05 equiv).^{[1][2]}
- Base Activation: Add anhydrous K₂CO₃ (2.0 equiv). The excess base ensures neutralization of the generated HF and maintains the thiolate anion concentration.^{[1][2]}
- Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

- Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The starting aldehyde ($R_f \sim 0$.[1][2]6) should disappear, replaced by the slightly less polar product.
- Work-up:
 - Cool to room temperature.[1][2]
 - Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product typically precipitates as a solid.[1][2]
 - If solid forms: Filter, wash with water, and dry.[1][2][3][4]
 - If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na_2SO_4 , and concentrate.[1][2]
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO_2 , Gradient 0-10% EtOAc in Hexane).

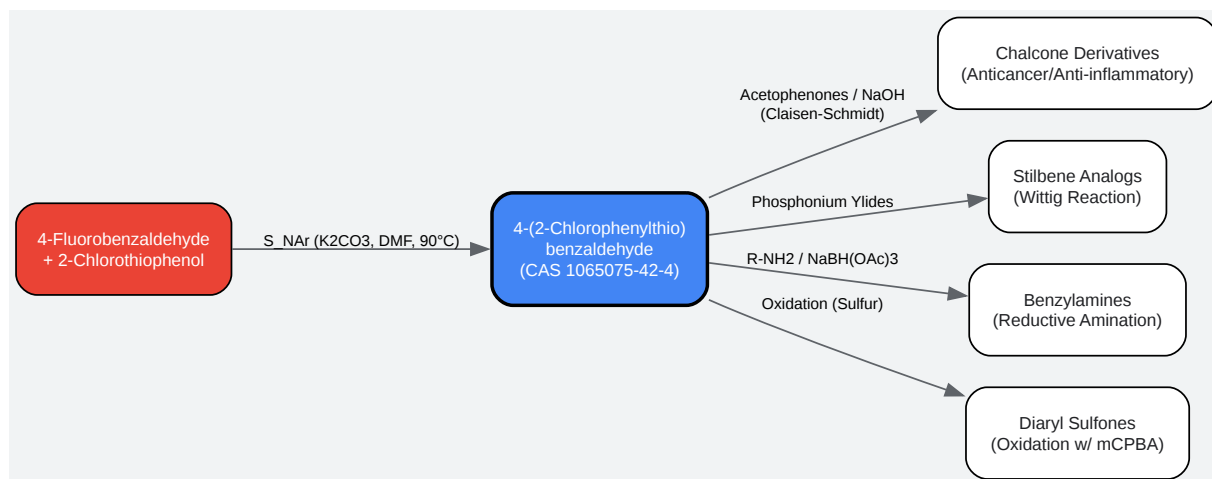
Mechanistic Insight

The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG).[1][2] Through resonance, it creates a partial positive charge at the para-position.[1][2] This lowers the energy barrier for the Meisenheimer complex formation, allowing the sulfur nucleophile to displace the fluoride ion efficiently.[1][2] Fluoride is the preferred leaving group over chloride or bromide in $\text{S}_{\text{N}}\text{Ar}$ reactions due to the high electronegativity of fluorine increasing the electrophilicity of the ipso-carbon.[1][2]

Reaction Network & Applications

This molecule is a "linchpin" intermediate.[1][2] The aldehyde allows for carbon-carbon bond formation, while the sulfide can be oxidized to a sulfoxide or sulfone, altering the lipophilicity and metabolic stability of the final drug candidate.[1][2]

Functionalization Pathways (Graphviz)[1][2]



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Figure 1: Synthetic utility map showing the generation of the core scaffold and its divergent downstream transformations.[1][2]

Medicinal Chemistry Applications[1][2][4][5]

- **Chalcone Synthesis (Claisen-Schmidt Condensation):** Reacting the aldehyde with substituted acetophenones yields chalcones.[1][2][4] These α,β -unsaturated ketones are potent Michael acceptors, often targeting cysteine residues in proteins (e.g., kinases or NF- κ B pathway proteins) for anti-inflammatory and anticancer activity.[1][2]
- **Sulfone Modulators:** Oxidation of the thioether to a sulfone (-SO₂-) creates a rigid diaryl sulfone motif.[1][2] This motif is pharmacologically active in 5-HT₆ receptor antagonists (cognitive enhancement) and COX-2 inhibitors.[1][2]
- **Bioisosterism:** The 2-chlorophenylthio group serves as a lipophilic anchor, often used to replace diphenyl ether or diphenyl methane moieties to modulate metabolic stability (preventing hydroxylation at the bridge).[1][2]

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.[1][2] The precursor 2-chlorothiophenol is toxic and has a potent, disagreeable odor.[1][2]
- Storage: Store under inert gas (Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[1][2]
- Disposal: All sulfur-containing waste must be treated with bleach (sodium hypochlorite) to oxidize residual thiols before disposal into halogenated waste streams.[1][2]

References

- Sigma-Aldrich.Product Search: **4-(2-Chlorophenylthio)benzaldehyde**. [1][2] [Link](#)
- BLD Pharm.Product Datasheet: CAS 1065075-42-4. [1][2] [Link](#)
- BenchChem.Application Notes: Synthesis of Chalcones Using 4-Fluorobenzaldehyde. [Link](#)[1][2]
- PubChem.Compound Summary: 4-Fluorobenzaldehyde (Precursor Reactivity). [Link](#)[1][2]

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Sources

1. 947188-17-2|2-((2-Chlorophenyl)thio)benzaldehyde|BLD Pharm [bldpharm.com]
 2. 137736-07-3|4-((4-Chlorophenyl)thio)benzaldehyde|BLD Pharm [bldpharm.com]
 3. benchchem.com [benchchem.com]
 4. pdf.benchchem.com [pdf.benchchem.com]
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